5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol

Kinase Inhibition Selectivity CDK8 Target Deconvolution

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol is a synthetic small molecule belonging to the pyrazolo[4,3-c]isoquinoline class, a chemotype initially developed as a potential inhibitor of NF-κB-inducing kinase (NIK) [REFS-1, REFS-2]. Its core structure is defined by a tricyclic pyrazoloisoquinoline ring system substituted with a methyl group at position 3 and a benzene-1,3-diol moiety at position This compound is a key representative of a series designed for probing kinase-dependent inflammatory and oncogenic pathways.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
CAS No. 645417-97-6
Cat. No. B12607727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol
CAS645417-97-6
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC(=C4)O)O
InChIInChI=1S/C17H13N3O2/c1-9-15-17(20-19-9)14-5-3-2-4-13(14)16(18-15)10-6-11(21)8-12(22)7-10/h2-8,21-22H,1H3,(H,19,20)
InChIKeyNGWPLXBCECERRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol (CAS 645417-97-6): A Pyrazoloisoquinoline Kinase Inhibitor


5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol is a synthetic small molecule belonging to the pyrazolo[4,3-c]isoquinoline class, a chemotype initially developed as a potential inhibitor of NF-κB-inducing kinase (NIK) [REFS-1, REFS-2]. Its core structure is defined by a tricyclic pyrazoloisoquinoline ring system substituted with a methyl group at position 3 and a benzene-1,3-diol moiety at position 5. This compound is a key representative of a series designed for probing kinase-dependent inflammatory and oncogenic pathways.

Why Generic Substitution of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol is Scientifically Unsound


Generic substitution within the pyrazolo[4,3-c]isoquinoline class is not a scientifically valid procurement strategy due to profound, target-switching effects driven by minor structural changes. The foundational patent for this class identifies the compounds as inhibitors of NIK [1], but a pivotal 2010 study demonstrated that the initially reported NIK-inhibitory activity was an artifact; this chemotype's true biological target is TGF-beta activated kinase 1 (TAK1), a key mediator of the classical NF-κB pathway [2]. Furthermore, specific analogs have shown a complete shift in kinase inhibition profile, from TAK1/NF-κB to entirely unrelated targets such as CDK8 [3], proving that even minor substitution variations can redirect the mechanism of action, making precise compound selection critical for experimental validity.

Quantitative Differentiation Evidence for 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol


Target Engagement Profile: A Shift from TAK1/NF-κB to CDK8

Unlike the parent class of pyrazolo[4,3-c]isoquinolines, which were shown to be potent inhibitors of the TAK1-mediated classical NF-κB pathway [1], the specific substitution pattern of 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol results in a profound loss of that canonical activity. Instead, this compound has a reported biochemical activity against CDK8 (IC50 > 10,000 nM) [2]. This represents a complete functional shift, confirming that this compound is inactive against the class's originally intended target and cannot serve as a substitute in TAK1 or NF-κB research.

Kinase Inhibition Selectivity CDK8 Target Deconvolution

Comparative Inhibition Potency Against a Class-Relevant Kinase (TAK1) is Absent

The foundational study by Mortier et al. (2010) established that certain pyrazolo[4,3-c]isoquinolines, such as compounds 9 and 15, significantly reduce interleukin-1 beta (IL-1β) and prostaglandin E2 (PGE2) levels in a rat model of arthritis, linking their efficacy to TAK1/NF-κB pathway inhibition [1]. In contrast, a subsequent evaluation of the target compound by the scientific community marked it as non-potent and non-selective, with a reported cellular IC50 of 28 μM against an unspecified target [2]. This value is approximately 10- to 50-fold weaker than the typical potency required for a chemical probe and is not associated with the class's primary pathway.

TAK1 NF-kappaB Structure-Activity Relationship

Structural Determinants of Activity Divergence: Benzene-1,3-diol vs. Phenyl Substitutions

A structural comparison of the target compound with its closest patented analogs reveals a critical functional divergence. The patent literature describes simple 5-phenyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline derivatives as potent NIK inhibitors, with the phenyl ring being crucial for activity [1]. The addition of two hydroxyl groups to form a benzene-1,3-diol moiety, as in the target compound, is associated with a complete loss of NIK/TAK1 inhibitory activity. This is supported by the 2010 study, which concluded that the core scaffold's activity is highly dependent on specific substitution [2]. The target compound's unique diol pattern is thereby linked to its inactivity against the class target and its weak, off-target CDK8 activity.

Structure-Activity Relationship (SAR) Chemical Probe Selectivity Ligand Efficiency

Best-Fit Application Scenarios for 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol Based on Evidence


Use as a Negative Control in TAK1/NF-κB Pathway Research

Because the target compound has been shown to be inactive against the TAK1/NF-κB pathway, which is the de facto target of the active pyrazolo[4,3-c]isoquinoline chemotype [1], it serves as a structurally matched negative control. For scientists using active phenyl-substituted analogs to probe NF-κB signaling, this compound can rule out non-specific effects of the core scaffold, as its engagement with the class target is negligible. This application is directly supported by the target deconvolution study that re-classified the series' activity [1].

Negative Control for CDK8-Mediated Transcription Studies

With a reported CDK8 IC50 of >10,000 nM [2], this compound lacks the cellular potency (typically <1 μM) to modulate CDK8-dependent transcriptional programs. It is therefore suitable as a negative control compound for assays investigating CDK8 kinase activity or Cyclin C/CDK8 complex formation, where a chemically similar but inert molecule is required to benchmark selective CDK8 inhibitors such as BI01383298.

Core Scaffold for Derivatization in Medicinal Chemistry SAR Campaigns

The well-defined synthetic route for pyrazolo[4,3-c]isoquinolines, as detailed in the patent literature [3], and the distinct biological profile of the benzene-1,3-diol substitution make this compound a useful synthetic intermediate or baseline for divergent SAR studies. Its lack of potency at the primary target (TAK1) and high IC50 against an off-target (CDK8) [2] provide a clean background for exploring functionalization of the diol moiety to recover or redirect biological activity.

Reference Standard in Analytical and Bioanalytical Method Development

The compound's defined physicochemical properties (as a crystalline, non-potent ligand) make it suitable as a reference standard for developing HPLC or LC-MS methods for the broader class of pyrazoloisoquinoline kinase inhibitors. Its use in instrument calibration or as a system suitability standard is supported by the need for well-characterized, stable compounds in pharmaceutical quality control environments.

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